2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Methoxylation: The phenyl ring is methoxylated using methanol and a suitable catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be selectively removed to reveal the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(tert-butoxy)carbonyl]amino}-3-hydroxyphenyl)-2-methylpropanoic acid
- 2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)-2-methylpropanoic acid
Uniqueness
The presence of the methoxy group in 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid imparts unique electronic properties, influencing its reactivity and interactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2229448-52-4 |
---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.4 |
Purity |
95 |
Origin of Product |
United States |
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